molecular formula C11H14N4 B7542279 N1-(phthalazin-1-yl)propane-1,3-diamine

N1-(phthalazin-1-yl)propane-1,3-diamine

Cat. No.: B7542279
M. Wt: 202.26 g/mol
InChI Key: KUHYUWXNEQOXJD-UHFFFAOYSA-N
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Description

N1-(phthalazin-1-yl)propane-1,3-diamine is a chemical compound with a unique structure that includes a phthalazine ring attached to a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(phthalazin-1-yl)propane-1,3-diamine typically involves the reaction of phthalazine with propane-1,3-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(phthalazin-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups on the phthalazine ring or the propane-1,3-diamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenated compounds, acids, or bases; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce amine-functionalized derivatives.

Scientific Research Applications

N1-(phthalazin-1-yl)propane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N1-(phthalazin-1-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A simpler compound with a similar core structure but lacking the propane-1,3-diamine moiety.

    Phthalazinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

    N′-(pyridin-2-yl)propane-1,3-diamine: Similar structure but with a pyridine ring instead of a phthalazine ring.

Uniqueness

N1-(phthalazin-1-yl)propane-1,3-diamine is unique due to its combination of the phthalazine ring and propane-1,3-diamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-phthalazin-1-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHYUWXNEQOXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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